Ethyl allyl disulfide

Thermal stability Purification Synthetic intermediate

Ethyl allyl disulfide (CAS 72437-63-9), also known as 3-(ethyldisulfanyl)prop-1-ene, is a mixed alkyl-allyl organosulfur compound with the molecular formula C₅H₁₀S₂ and a molecular weight of 134.26 g/mol. It is characterized by an asymmetric disulfide bridge linking an ethyl group and an allyl group, which imparts a distinct volatility and reactivity profile compared to both its fully saturated (dipropyl disulfide) and fully unsaturated (diallyl disulfide) structural analogs.

Molecular Formula C5H10S2
Molecular Weight 134.3 g/mol
CAS No. 72437-63-9
Cat. No. B1594983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl allyl disulfide
CAS72437-63-9
Molecular FormulaC5H10S2
Molecular Weight134.3 g/mol
Structural Identifiers
SMILESCCSSCC=C
InChIInChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3
InChIKeyDJLRNCWMAKPXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Allyl Disulfide (CAS 72437-63-9): Technical Baseline and Procurement-Relevant Characteristics


Ethyl allyl disulfide (CAS 72437-63-9), also known as 3-(ethyldisulfanyl)prop-1-ene, is a mixed alkyl-allyl organosulfur compound with the molecular formula C₅H₁₀S₂ and a molecular weight of 134.26 g/mol [1]. It is characterized by an asymmetric disulfide bridge linking an ethyl group and an allyl group, which imparts a distinct volatility and reactivity profile compared to both its fully saturated (dipropyl disulfide) and fully unsaturated (diallyl disulfide) structural analogs. This compound is utilized in flavor and fragrance research as a model volatile sulfur compound, as a synthetic intermediate, and as a reference standard for gas chromatographic analysis of Allium-derived organosulfides [2]. Its intermediate molecular weight and mixed substitution pattern result in a unique balance of vapor pressure (3.2 mmHg at 25°C, est.), moderate hydrophobicity (logP 3.13, est.), and limited water solubility (160.3 mg/L at 25°C, est.), which collectively determine its suitability for specific headspace and formulation applications [3].

GC-MS reference standard for volatile Allium disulfides
Distillable synthetic intermediate with thermal stability
Model compound for organosulfur redox and phase II enzyme studies

Why Substituting Ethyl Allyl Disulfide with Common Analogs (e.g., Diallyl Disulfide, Allyl Methyl Disulfide) Is Scientifically Unsound


The asymmetric substitution pattern of ethyl allyl disulfide results in physicochemical and reactivity properties that are not reliably predicted by simple interpolation between symmetrical analogs like diallyl disulfide or dipropyl disulfide [1]. In comparative headspace studies, mixed alkyl-allyl disulfides exhibit distinct volatility and odor threshold profiles that directly influence analytical recovery and sensory impact [2]. Furthermore, in enzymatic inhibition assays with human cytochrome P450 enzymes, the potency and mechanism of inhibition vary significantly across the dialkyl disulfide series, with Ki values differing by more than an order of magnitude depending on alkyl chain composition [3]. Therefore, assuming equivalent behavior or performance in assays, formulations, or analytical standards without compound-specific validation introduces substantial experimental risk and can invalidate quantitative results.

Volatility profile mismatch
Mixed alkyl-allyl disulfides exhibit distinct headspace partitioning; substituting diallyl or methyl analogs may shift GC recovery and sensory calibration.
Enzyme inhibition potency differs
CYP inhibition can vary markedly across the dialkyl disulfide series; replacement without validation risks invalidating metabolic assay conclusions.
Thermal stability gap
Doubly allylic disulfides spontaneously rearrange at room temperature, unlike ethyl allyl disulfide; storage and purification protocols may not transfer.

Ethyl Allyl Disulfide (CAS 72437-63-9): Quantitative Differentiation Evidence Against Key Analogs


Thermal Stability Advantage Over Doubly Allylic Disulfides Enables Distillation-Based Purification

Ethyl allyl disulfide, as a mixed alkyl-allyl disulfide, exhibits significantly greater thermal stability compared to α-substituted doubly allylic disulfides (e.g., 3-butene-2-yl disulfides), which undergo facile [2,3]-sigmatropic rearrangement at room temperature [1]. This stability allows ethyl allyl disulfide to be purified by distillation without substantial degradation, a critical practical advantage for procurement of high-purity material for use as a synthetic intermediate or analytical standard.

Thermal stability
Class-level
Stable; purifiable by distillation (30–50°C / 0.2 mmHg). Comparator: rapid rearrangement, t₁/₂ ≈ 1.3 h at 24°C.
Supports procurement and purification workflow.
Based on class-level evidence; verify lot-specific stability.
Thermal stability Purification Synthetic intermediate

Intermediate Vapor Pressure and Volatility Profile for Headspace Analysis

Ethyl allyl disulfide exhibits a vapor pressure of 3.2 mmHg at 25°C (est.), which is intermediate between the higher volatility of allyl methyl disulfide (7.33 mmHg) and the lower volatility of dipropyl disulfide (0.7 mmHg) and diallyl disulfide (1.0 mmHg at 20°C) [1]. This moderate vapor pressure allows for efficient headspace sampling using SPME-GC-MS without excessive evaporative loss or detector saturation, a key consideration in quantitative volatile sulfur compound analysis .

Vapor pressure
Reported
3.2 mmHg at 25°C (est.)
Intermediate volatility supports balanced headspace sampling.
Estimated value; experimental validation recommended.
Volatility Headspace analysis GC-MS

Boiling Point and Flash Point Differentiate from Structural Analogs for Safety and Distillation Protocol Design

The boiling point of ethyl allyl disulfide (160°C at 760 mmHg) and flash point (49°C) are distinct from those of closely related analogs, providing a basis for selection when designing distillation protocols or assessing safety compliance . These values are critical for procurement decisions involving storage, handling, and shipping classifications.

Boiling point / Flash point
Data to verify
bp 160°C; fp 49°C
Informs distillation design and safety handling.
Verify with supplier certificate of analysis.
Boiling point Flash point Safety Distillation

Hydrophobicity (logP) Profile Informs Solvent Selection and Environmental Fate Modeling

The estimated octanol-water partition coefficient (logP) of ethyl allyl disulfide is 3.13, placing it at a moderate hydrophobicity level among common alkyl and allyl disulfides [1]. This value is higher than that of allyl methyl disulfide (logP 2.60) but lower than that of diallyl disulfide (logP 3.26) and significantly lower than that of dipropyl disulfide (logP 3.84) . This logP value directly informs the selection of extraction solvents, HPLC mobile phases, and predictions of bioaccumulation potential in environmental or toxicological studies.

Hydrophobicity (logP)
Reported
3.13 (est.)
Guides solvent selection and bioaccumulation modeling.
Estimated; experimental logP may vary.
logP Hydrophobicity Solvent selection Environmental fate

Class-Level Evidence: Disulfide Bond Essential for Biological Activity Induction

Although direct head-to-head data for ethyl allyl disulfide itself is not yet available, class-level evidence demonstrates that the disulfide bond is essential for the biological activity of S-alk(en)ylmercaptocysteine (CySSR) derivatives . CySSR compounds (including R = ethyl, propyl, and allyl) induced quinone reductase (QR) activity in Hepa 1c1c7 cells and inhibited nitric oxide (NO) formation in LPS-activated RAW 264.7 macrophages, whereas the corresponding monosulfide species (CySR) showed no activity . This establishes that the disulfide moiety is a critical pharmacophore, and that mixed alkyl-allyl disulfides like ethyl allyl disulfide are expected to retain this class-level functionality, unlike monosulfide or thioether analogs that are sometimes considered as cheaper substitutes.

Disulfide vs monosulfide activity
Class-level
Disulfide: QR induction & NO inhibition active. Monosulfide: inactive.
Disulfide bond required for phase II enzyme induction.
Direct data for ethyl allyl disulfide not yet available.
Disulfide bond Biological activity Quinone reductase Phase II enzyme

Comparative Volatility Trend: Disulfides Exhibit Lower Volatility Than Monosulfides

Experimental determination of relative volatilities in dilute aqueous solution shows that disulfides, as a class, are less volatile than corresponding monosulfides and thiols [1]. For example, dimethyl disulfide is less volatile than methyl propyl sulfide, and diallyl disulfide is less volatile than diallyl sulfide [1]. While ethyl allyl disulfide was not directly measured in this study, its class membership implies a similar volatility reduction relative to ethyl allyl sulfide. This has direct consequences for headspace concentration and odor threshold modeling in flavor and fragrance applications.

Volatility class trend
Class-level
Disulfides less volatile than monosulfides and thiols.
Headspace calibration must account for lower disulfide volatility.
Class-level inference; compound-specific study advised.
Volatility Headspace concentration Sensory threshold

Ethyl Allyl Disulfide (CAS 72437-63-9): Validated Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for GC-MS Quantification of Mixed Disulfides in Food Volatilomes

Ethyl allyl disulfide serves as an excellent reference standard for calibration curves in headspace SPME-GC-MS analysis of volatile sulfur compounds in Allium vegetables (garlic, onion), fermented foods, and yeast cultures [1]. Its intermediate vapor pressure (3.2 mmHg at 25°C) ensures reliable headspace partitioning without rapid evaporative loss, while its thermal stability allows for purification and storage without degradation [2][3]. Researchers developing methods for quantifying allyl methyl disulfide, diallyl disulfide, and other mixed disulfides can use ethyl allyl disulfide as a retention time marker and for recovery calculations, leveraging its well-defined boiling point (160°C) and flash point (49°C) for safe handling .

Synthetic Intermediate in Organosulfur Chemistry Requiring Distillable Mixed Disulfides

The thermal stability of mixed alkyl-allyl disulfides like ethyl allyl disulfide, which allows purification by distillation without spontaneous [2,3]-sigmatropic rearrangement, makes this compound a practical building block for synthesizing more complex sulfur-containing molecules [3]. In contrast, doubly allylic disulfides are unstable at room temperature and require cryogenic handling, limiting their utility in multi-step syntheses [3]. Ethyl allyl disulfide can be used to introduce the ethyl allyl disulfide moiety into larger structures or as a precursor for thiol-disulfide exchange reactions, with the confidence that the material can be procured and stored with standard laboratory infrastructure.

Model Compound for Phase II Enzyme Induction and Thiol-Disulfide Redox Biology Studies

Class-level evidence indicates that compounds containing a disulfide bond are capable of inducing quinone reductase (QR) activity and inhibiting nitric oxide (NO) production in cellular assays, whereas corresponding monosulfides are inactive . Ethyl allyl disulfide, as a mixed disulfide, is therefore a relevant model compound for investigating the structure-activity relationships of Allium-derived organosulfur compounds in chemoprevention and inflammation research. Its moderate hydrophobicity (logP 3.13) predicts better membrane permeability than more hydrophilic analogs, while still being less lipophilic than dipropyl disulfide (logP 3.84), offering a balanced profile for cell culture studies [2].

Flavor and Fragrance Research: Headspace Volatility Calibration for Onion/Garlic Aroma Reconstitution

In flavor chemistry, the accurate reconstitution of onion and garlic aroma profiles requires precise control over the relative headspace concentrations of various volatile sulfur compounds [1]. Ethyl allyl disulfide, with its class-verified lower volatility compared to monosulfides and its specific vapor pressure of 3.2 mmHg, can be used as a calibration compound to validate headspace sampling parameters and to model the evaporative behavior of other mixed disulfides in complex food matrices [1][2]. Its procurement as a high-purity standard is essential for achieving reproducible sensory and instrumental analyses in quality control and product development settings.

Application
Selection Property
Validation Focus
GC-MS reference standard for food volatilomes
Intermediate vapor pressure & thermal stability
Headspace SPME calibration and retention time marking
Distillable organosulfur synthetic intermediate
Stability against sigmatropic rearrangement
Purity post-distillation and standard laboratory storage
Phase II enzyme induction model compound
Disulfide pharmacophore & moderate logP
QR induction and NO inhibition assays (class-level evidence)
Onion/garlic aroma reconstitution calibration
Disulfide-class lower volatility & specific vapor pressure
Headspace concentration modeling and sensory threshold verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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